N-(6-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuran ring fused with a benzothiazole ring, which is further substituted with a carboxamide group. The presence of chlorine in the benzothiazole ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide typically involves a multi-step reaction process. One common method starts with the synthesis of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the benzofuran and carboxamide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In terms of anti-inflammatory effects, the compound may inhibit the biosynthesis of prostaglandins by targeting cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound shares a similar benzothiazole core but differs in the substituents attached to the nitrogen atom.
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives: These compounds also contain a benzothiazole ring and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide stands out due to the presence of the benzofuran ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2S/c17-10-5-6-11-14(8-10)22-16(18-11)19-15(20)13-7-9-3-1-2-4-12(9)21-13/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJABTLQAFZZRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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